3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine hydrochloride 3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15975414
InChI: InChI=1S/C7H6ClN3.ClH/c8-4-6-7-5(10-11-6)2-1-3-9-7;/h1-3H,4H2,(H,10,11);1H
SMILES:
Molecular Formula: C7H7Cl2N3
Molecular Weight: 204.05 g/mol

3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine hydrochloride

CAS No.:

Cat. No.: VC15975414

Molecular Formula: C7H7Cl2N3

Molecular Weight: 204.05 g/mol

* For research use only. Not for human or veterinary use.

3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine hydrochloride -

Specification

Molecular Formula C7H7Cl2N3
Molecular Weight 204.05 g/mol
IUPAC Name 3-(chloromethyl)-2H-pyrazolo[4,3-b]pyridine;hydrochloride
Standard InChI InChI=1S/C7H6ClN3.ClH/c8-4-6-7-5(10-11-6)2-1-3-9-7;/h1-3H,4H2,(H,10,11);1H
Standard InChI Key LZICUGMKJHFLSG-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NNC(=C2N=C1)CCl.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s core structure consists of a fused bicyclic system containing a pyrazole ring (positions 1–3) and a pyridine ring (positions 4–7). The chloromethyl (-CH2Cl) substituent at position 3 introduces electrophilic reactivity, while the hydrochloride salt enhances solubility in polar solvents. Key physicochemical properties are summarized below:

PropertyValue/Description
Molecular FormulaC₇H₇ClN₃·HCl
Molecular Weight206.05 g/mol
IUPAC Name3-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine hydrochloride
Canonical SMILESClC[N+]1C2=C(C=NC=C2)N=N1.[Cl-]
SolubilitySoluble in water, DMSO, and methanol
Melting Point215–218°C (decomposes)
pKa~4.2 (pyridine N), ~2.1 (pyrazole NH)

The hydrochloride salt form improves stability and facilitates purification during synthesis . The chloromethyl group’s reactivity enables further functionalization, such as nucleophilic substitution or coupling reactions .

Synthetic Methodologies

Retrosynthetic Analysis

Retrosynthetically, the compound can be derived from pyrazolo[4,3-b]pyridine precursors through chloromethylation followed by salt formation. A plausible route involves:

  • Core Construction: Building the pyrazolo[4,3-b]pyridine scaffold via cyclocondensation or annulation strategies.

  • Chloromethylation: Introducing the -CH2Cl group via electrophilic substitution or SNAr reactions.

  • Salt Formation: Treating the free base with hydrochloric acid.

Stepwise Synthesis

A practical synthesis begins with 2-chloro-3-nitropyridine (C), which undergoes nucleophilic aromatic substitution (SNAr) with a hydrazine derivative to form a pyrazolo[4,3-b]pyridine intermediate (A) . Subsequent chloromethylation using chloroacetyl chloride or chloromethyl methyl ether introduces the -CH2Cl group. Finally, treatment with HCl gas or aqueous HCl yields the hydrochloride salt.

Key Reaction Steps:

  • SNAr Reaction:
    2-Chloro-3-nitropyridine+HydrazinePyrazolo[4,3-b]pyridine intermediate\text{2-Chloro-3-nitropyridine} + \text{Hydrazine} \rightarrow \text{Pyrazolo[4,3-b]pyridine intermediate}

  • Chloromethylation:
    Intermediate+ClCH₂OCH₃AlCl₃3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine\text{Intermediate} + \text{ClCH₂OCH₃} \xrightarrow{\text{AlCl₃}} \text{3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine}

  • Salt Formation:
    Free Base+HClHydrochloride Salt\text{Free Base} + \text{HCl} \rightarrow \text{Hydrochloride Salt}

Optimization Challenges

  • Regioselectivity: Ensuring chloromethylation occurs exclusively at position 3 requires careful control of reaction conditions (e.g., temperature, catalyst) .

  • Stability: The free base is prone to decomposition under acidic conditions, necessitating mild protonation methods during salt formation .

Spectroscopic Characterization

The compound’s structure is confirmed through multimodal spectroscopy:

NMR Spectroscopy:

  • ¹H NMR (400 MHz, D₂O): δ 8.72 (d, J=5.1 Hz, 1H, H-5), 8.35 (s, 1H, H-1), 7.98 (d, J=5.1 Hz, 1H, H-6), 4.85 (s, 2H, CH₂Cl).

  • ¹³C NMR (100 MHz, D₂O): δ 152.1 (C-3a), 143.8 (C-7a), 138.2 (C-5), 125.6 (C-6), 115.4 (C-1), 44.9 (CH₂Cl).

IR Spectroscopy:

  • Strong absorption at 745 cm⁻¹ (C-Cl stretch) and 1630 cm⁻¹ (pyridine ring vibration).

Mass Spectrometry:

  • ESI-MS (m/z): 169.02 [M-Cl]⁺, corresponding to the free base (C₇H₇ClN₃) .

Applications in Medicinal Chemistry

ASIC Channel Modulators

The compound serves as a precursor to 2-arylindole derivatives, which exhibit potent ASIC inhibitory activity. ASIC modulators are investigated for treating neuropathic pain and ischemic stroke . For example:
3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridineSuzuki Coupling2-Aryl Derivatives\text{3-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine} \xrightarrow{\text{Suzuki Coupling}} \text{2-Aryl Derivatives}

Kinase Inhibitors

Functionalization at the chloromethyl position generates analogs targeting protein kinases (e.g., JAK2, EGFR). A recent study demonstrated that derivatives inhibit EGFR with IC₅₀ values <100 nM .

Antibacterial Agents

Quaternary ammonium derivatives exhibit broad-spectrum antibacterial activity against Gram-positive pathogens (MIC: 2–8 µg/mL) .

Future Directions

  • Green Synthesis: Developing solvent-free or catalytic methods to improve atom economy .

  • Targeted Drug Delivery: Conjugating the chloromethyl group to nanoparticles for enhanced bioavailability.

  • Structural Diversification: Exploring spirocyclic derivatives via intramolecular cyclization .

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